
1,3-Dimethylpiperazine dihydrochloride
Overview
Description
1,3-Dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties and potential therapeutic benefits .
Mechanism of Action
Target of Action
1,3-Dimethylpiperazine dihydrochloride is a derivative of piperazine . Piperazine compounds are known to have anthelmintic action, primarily targeting parasites . They achieve this by paralyzing the parasites, which allows the host body to easily remove or expel the invading organism . Piperazine is also a GABA receptor agonist .
Mode of Action
It is known that piperazine compounds bind directly and selectively to muscle membrane gaba receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . The compound has high GI absorption and is a CYP3A4 inhibitor .
Result of Action
The primary result of the action of this compound is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This results in the effective treatment of infections caused by roundworm and pinworm .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in biochemical reactions
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 1,3-Dimethylpiperazine dihydrochloride in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield 1,3-dimethylpiperazine .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the cyclization of diamines, purification through crystallization, and conversion to the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
1,3-Dimethylpiperazine dihydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in:
- Synthesis of Anti-Cancer Agents : The compound is integral to synthesizing triazolopyrimidine derivatives that have shown promising anti-cancer activities against various cell lines. Research indicates that these derivatives can selectively target cancer cells, suggesting a potential pathway for developing new oncology drugs.
- Ligand Binding Studies : Its structure allows it to interact with biological molecules, making it useful in ligand binding assays. This application is vital for identifying novel ligands that may serve as therapeutic agents.
Biological Research
Research has indicated that this compound may modulate the activity of specific ion channels in the nervous system. Preliminary studies suggest interactions with potassium channels, which could have implications for neurological therapies. Additionally:
- Inhibition Studies : The compound has been evaluated for its ability to inhibit certain biological targets, including the KRAS G12C protein involved in cancer progression. Studies showed a significant reduction in RAS-GTP levels and induction of apoptosis in treated cancer cells .
Organic Synthesis
As a building block in organic synthesis, this compound can be incorporated into more complex molecules with potential biological activity. Its reactivity profile allows chemists to explore various synthetic pathways to develop new compounds.
Several studies highlight the efficacy of this compound derivatives:
- Anti-Cancer Activity : In vitro studies on triazolopyrimidine derivatives revealed selective cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development focused on oncology .
- Neurological Applications : Investigations into the modulation of ion channels have shown that this compound could influence neuronal signaling pathways, potentially leading to new treatments for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound of 1,3-dimethylpiperazine, used as an anthelmintic agent.
N-Methylpiperazine: Another derivative with similar chemical properties.
1,4-Dimethylpiperazine: A structural isomer with different substitution patterns.
Uniqueness
1,3-Dimethylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
1,3-Dimethylpiperazine dihydrochloride (DMPD) is a piperazine derivative that has garnered attention for its diverse biological activities and potential applications in pharmacology. This article provides an in-depth examination of its biological activity, including its interactions with ion channels, anti-cancer properties, and therapeutic implications.
- Molecular Formula : C6H16Cl2N2
- Molecular Weight : 187.11 g/mol
- Structure : DMPD features two hydrochloride groups, enhancing its solubility and reactivity in biological systems.
Biological Activity Overview
This compound is primarily studied for its potential to modulate various biological targets, particularly in the nervous system and oncology.
Ion Channel Modulation
Research indicates that DMPD may interact with specific ion channels, particularly potassium channels, which are crucial for neuronal signaling. While preliminary studies suggest a potential modulatory effect on these channels, further investigation is required to elucidate the specific mechanisms involved and their therapeutic implications .
Anti-Cancer Properties
DMPD has been evaluated for its anti-cancer properties, particularly through its derivatives that include triazolopyrimidine compounds. These derivatives have demonstrated efficacy against various cancer cell lines, indicating that DMPD could play a significant role in the development of novel anti-cancer therapies .
Study on Analgesic Activity
A notable study examined the analgesic properties of various piperazine derivatives, including DMPD. The research involved administering different doses to CD-1 albino mice and measuring their responses. The findings suggested that certain derivatives exhibited significant analgesic activity compared to known analgesics like acetylsalicylic acid .
Compound | Dose (mg/kg) | Number of Animals with Contortions | Mean Number of Contortions |
---|---|---|---|
DMPD | 100 | 4 out of 6 | 2 |
Acetylsalicylic Acid | 50 | 5 out of 6 | 3 |
This data highlights the potential of DMPD as an analgesic agent.
Interaction Studies
Interaction studies have focused on DMPD's binding affinities to various biological targets. For instance, it has shown promise as a ligand in drug discovery efforts aimed at identifying novel therapeutic agents . These studies are crucial for understanding how DMPD interacts with receptors or enzymes within biological systems.
Pharmacological Implications
The structural characteristics of DMPD allow it to bind effectively to various biological molecules, which may contribute to its pharmacological effects. Its derivatives are being explored for selective activity against specific cancer types, suggesting potential therapeutic pathways worth investigating further .
Properties
IUPAC Name |
1,3-dimethylpiperazine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCWAVJWPWKDRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695756 | |
Record name | 1,3-Dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152110-26-3 | |
Record name | 1,3-Dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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